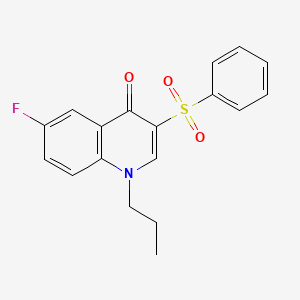

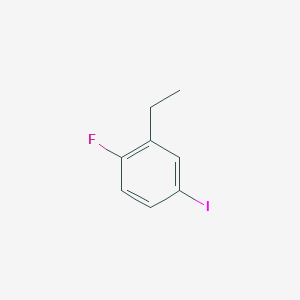

(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, also known as BBU, is a novel urea derivative that has attracted significant attention in recent years due to its potential applications in scientific research. BBU is a synthetic compound that has been developed as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in many cellular processes.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Compounds related to (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have been explored for their potential in treating bacterial and fungal infections. Singh and Pandey (2006) synthesized derivatives that demonstrated significant antibacterial and antifungal properties, indicating their potential as therapeutic agents in combating these infections (Singh & Pandey, 2006).

Photoelectric Conversion in Solar Cells

The efficiency of dye-sensitized solar cells can be enhanced using derivatives of the compound . Wu et al. (2009) demonstrated that carboxylated cyanine dyes related to this compound significantly improved the photoelectric conversion efficiency of these solar cells (Wu et al., 2009).

Antitumor Activity

Compounds structurally similar to (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown promising results in antitumor studies. Easmon et al. (2006) synthesized derivatives that inhibited cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents (Easmon et al., 2006).

Cardiovascular Research

In cardiovascular research, related compounds have been evaluated for their effects on heart rate and blood pressure. Follath et al. (1976) studied a derivative in dogs and humans, observing significant increases in cardiac output and potential application in treating heart conditions (Follath et al., 1976).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with benzyl isocyanate, followed by reduction of the resulting imine with sodium borohydride and subsequent reaction with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide to form the final product.", "Starting Materials": [ "3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "benzyl isocyanate", "sodium borohydride", "N,N'-diisopropylcarbodiimide", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with benzyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in the presence of a suitable solvent to form the corresponding amine.", "Step 3: Reaction of the amine with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide in the presence of a suitable solvent to form the final product, (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

Número CAS |

941941-15-7 |

Nombre del producto |

(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Fórmula molecular |

C20H22N4O2 |

Peso molecular |

350.422 |

Nombre IUPAC |

1-benzyl-3-(3-butyl-2-oxoquinazolin-4-yl)urea |

InChI |

InChI=1S/C20H22N4O2/c1-2-3-13-24-18(16-11-7-8-12-17(16)22-20(24)26)23-19(25)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H2,21,23,25) |

Clave InChI |

WWMXSUJXZYYJBE-PTGBLXJZSA-N |

SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NCC3=CC=CC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2718528.png)

![N''-(4-fluorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2718531.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2718533.png)

![3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one](/img/structure/B2718538.png)

![benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2718540.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2718542.png)

![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)